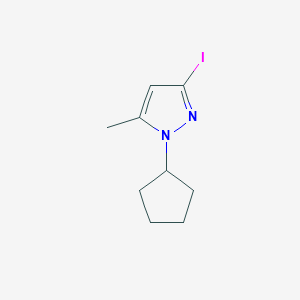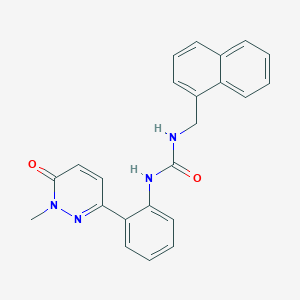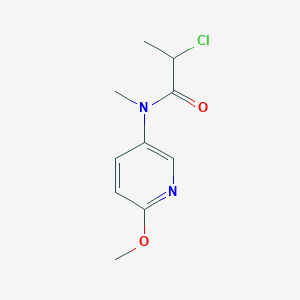
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell proliferation and survival. 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to be a selective inhibitor of BTK, FLT3, and ITK, with minimal off-target effects.
Biochemical and physiological effects:
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies and AML. 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has also been shown to have immunomodulatory effects, leading to the suppression of pro-inflammatory cytokines and the activation of regulatory T cells. In addition, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to have minimal toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is its selectivity for BTK, FLT3, and ITK. This allows for the specific targeting of these kinases, leading to minimal off-target effects. In addition, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to have potent antitumor activity in preclinical studies. However, one limitation of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the development of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide. One potential application is in the treatment of CLL and MCL, where BTK inhibition has shown promising results. 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide may also be effective in the treatment of AML, where FLT3 inhibition has shown promising results. In addition, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide may have potential applications in the treatment of autoimmune diseases, such as RA and MS, where ITK inhibition has shown promising results. Further studies are needed to determine the efficacy and safety of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide in clinical trials.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves several steps, starting with the reaction of 6-methoxypyridin-3-amine with chloroacetyl chloride to obtain 6-chloroacetylamino-3-methoxypyridine. This intermediate is then reacted with N-methylpropan-2-amine to obtain the final product, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide. The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been reported in several publications, and the compound can be obtained with high purity and yield.
Aplicaciones Científicas De Investigación
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia (AML). ITK inhibition has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).
Propiedades
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(11)10(14)13(2)8-4-5-9(15-3)12-6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBLSGMTUXVFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CN=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

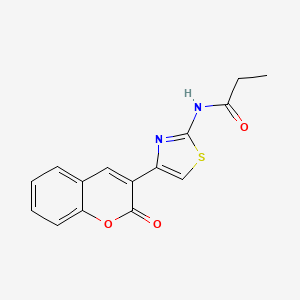
![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)
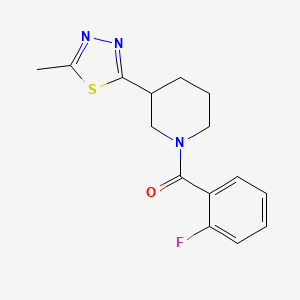
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
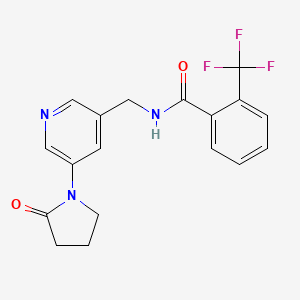
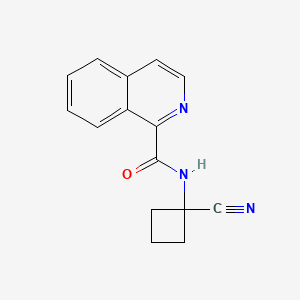
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
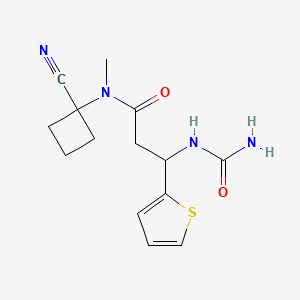
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)
